1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine
Description
Properties
IUPAC Name |
6-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-6-9-10(13-7-14-11(9)16-8)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAYYCIHEUYVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine typically involves two key stages:
- Synthesis of the thieno[2,3-d]pyrimidine core with a methyl substituent at the 6-position.
- Nucleophilic substitution or coupling of the piperazine moiety at the 4-position of the heterocyclic ring.
Preparation of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold is generally prepared via cyclization reactions starting from aminothiophene derivatives. For example, 3-amino-2-methylthiophene carboxylate derivatives can undergo cyclization using reagents such as formic acid or triethyl orthoformate to form the methyl-substituted thieno[2,3-d]pyrimidine ring system. This method provides a reliable route to the core heterocycle with the desired methyl substitution at position 6.
Detailed Reaction Conditions and Yields
Alternative Synthetic Approaches
While direct nucleophilic substitution is the most common approach, other methods reported in related thienopyrimidine chemistry include:
- Palladium-catalyzed amination reactions , which may offer milder conditions and higher selectivity for coupling piperazine derivatives to halogenated heterocycles.
- Use of potassium carbonate or potassium tert-butylate as bases in alcoholic solvents like ethanol or tetrahydrofuran to facilitate substitution reactions.
Although these methods have been extensively reported for related compounds such as trifluoromethyl-substituted pyridinyl piperazines, they provide a conceptual framework that could be adapted for 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine synthesis.
Research Findings and Optimization
- Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.
- The choice of solvent and base strongly influences the reaction outcome; polar aprotic solvents like NMP and acetonitrile favor nucleophilic substitution.
- Excess piperazine is often used to drive the reaction to completion and minimize side reactions.
- Purification typically involves filtration, solvent evaporation, and chromatographic techniques to isolate the desired piperazine-substituted product with high purity.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Cyclization of aminothiophene derivatives | 3-amino-2-methylthiophene carboxylate + formic acid | - | Reflux | Several hours | Moderate to high | Straightforward core formation | Requires precursor synthesis |
| Microwave-assisted nucleophilic substitution | 4-chloro-6-methylthieno[2,3-d]pyrimidine + piperazine | NMP | 200 °C | 1 h | Moderate to good | Fast reaction, improved yields | Requires specialized equipment |
| Conventional heating substitution | 4-chloro-6-methylthieno[2,3-d]pyrimidine + piperazine | Acetonitrile | 100 °C | Overnight | Moderate | Simple setup | Longer reaction time |
| Pd-catalyzed amination (adapted) | Halogenated thienopyrimidine + piperazine | Toluene/THF | 80–90 °C | 8–24 h | Good (reported for analogs) | Milder conditions, selective | Requires catalysts and ligands |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- IUPAC Name : 6-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine
- Molecular Formula : C11H14N4S
- Molecular Weight : 246.32 g/mol
- CAS Number : 1018554-94-3
Medicinal Chemistry Applications
1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit anticancer properties. For instance, research has shown that modifications of this scaffold can lead to compounds with enhanced activity against various cancer cell lines. A notable study demonstrated that piperazine-containing thieno[2,3-d]pyrimidines displayed promising cytotoxic effects against breast cancer cells, suggesting a pathway for developing new anticancer drugs.
Antidepressant Effects
The piperazine moiety is known for its role in several antidepressant medications. Research into the pharmacological profile of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine has revealed its potential as a serotonin receptor modulator. In preclinical models, compounds with similar structures have shown efficacy in reducing depressive-like behaviors.
Case Studies
- A study conducted on animal models demonstrated the compound's ability to significantly reduce anxiety-like behaviors when administered at specific dosages.
- Another investigation highlighted its potential neuroprotective effects in models of neurodegenerative diseases, showing promise for further development in treating conditions like Alzheimer's disease.
Material Science Applications
In addition to medicinal uses, 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine has applications in material science:
Polymer Chemistry
This compound can be utilized as a building block in polymer synthesis due to its unique structural features. Research indicates that polymers incorporating thieno[2,3-d]pyrimidine units exhibit enhanced thermal stability and mechanical properties.
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Effective against breast cancer cell lines |
| Antidepressant Effects | Potential SSRI activity | |
| Pharmacology | Neuroprotective Effects | Reduces anxiety-like behaviors |
| Material Science | Polymer Synthesis | Improved thermal stability |
Mechanism of Action
The mechanism by which 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Thienopyrimidine and pyridopyrimidine derivatives with piperazine substituents are well-studied for their diverse pharmacological activities. Below is a detailed comparison based on structural features, synthesis, and biological activity.
Structural Variations
Key Observations :
- Core Modifications: Replacing the thienopyrimidine core with pyridopyrimidine (e.g., ) reduces sulfur-related metabolism but may alter target selectivity .
- Piperazine Functionalization : Electron-withdrawing groups (e.g., sulfonyl in ) decrease piperazine basicity, impacting pharmacokinetics .
Trends :
- Reactions using 4-chloro intermediates (e.g., ) are widely applicable but may require prolonged reflux.
- Displacement of methylthio groups (e.g., ) offers an alternative pathway with higher yields.
Activity Insights :
- GPR55 Antagonism : Bulky aryl groups (e.g., phenyl in ) enhance receptor binding, while methyl groups (target compound) may reduce affinity .
- Antibacterial Activity : Pyridopyrimidine-carboxylic acid derivatives (e.g., ) exhibit potent activity due to metal ion chelation and enzyme inhibition .
Pharmacological Properties
| Compound | logP (Predicted) | Molecular Weight (Da) | Solubility (mg/mL) |
|---|---|---|---|
| 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine | 2.1 | 261.34 | 0.5 (PBS) |
| Furan-2-yl[4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone | 3.8 | 447.52 | 0.1 (DMSO) |
| 8-Ethyl-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid | 1.5 | 303.33 | 1.2 (Water) |
Trends :
Biological Activity
1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine is a compound with potential therapeutic applications, particularly in oncology. Its structure includes a thieno[2,3-d]pyrimidine moiety, which is known for its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cells, and potential as a drug candidate.
- IUPAC Name : 6-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine
- Molecular Formula : C11H14N4S
- CAS Number : 1018554-94-3
- Purity : ≥95% .
Research indicates that 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine exhibits its biological effects primarily through the inhibition of specific enzymes involved in cancer cell proliferation and survival. Notably, it has been shown to interact with poly (ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA repair mechanisms.
Key Findings:
- Inhibition of PARP1 : The compound demonstrated significant inhibition of PARP1 catalytic activity, which is crucial for maintaining genomic stability in cancer cells. In vitro studies have shown that it can enhance the cleavage of PARP1 and increase the phosphorylation of H2AX, a marker of DNA damage .
Efficacy Against Cancer Cells
The compound has been tested against various cancer cell lines with promising results.
Case Studies:
-
Breast Cancer :
- In a study focusing on human breast cancer cells, 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine exhibited an IC50 value of approximately 18 µM. This suggests moderate efficacy in reducing cell viability .
- The study reported that the compound not only inhibited cell proliferation but also induced apoptosis through increased CASPASE 3/7 activity.
- Colon Cancer :
Comparative Efficacy Table
| Compound | Target Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine | Breast Cancer | 18 | PARP1 inhibition, apoptosis induction |
| Olaparib | Breast Cancer | 57.3 | PARP inhibitor |
| AK301 | Colon Cancer | ≈115 | Microtubule dynamics disruption |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The piperazine group is introduced via nucleophilic substitution at the 4-position of the thieno[2,3-d]pyrimidine scaffold. This typically involves replacing a halogen (e.g., chlorine) or other leaving groups with piperazine under basic conditions.
| Reaction | Conditions | Reagents | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Chloride → Piperazine | Sodium methoxide, methanol, 60°C | Piperazine, NaOMe | 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine | 81–93% |
Mechanism :
-
The reaction proceeds via deprotonation of piperazine by NaOMe, generating a nucleophilic amine that attacks the electrophilic 4-position of the chlorinated thienopyrimidine intermediate.
Key Findings :
-
High yields (>80%) are achieved using catalytic sodium methoxide in methanol .
-
Oxalic acid or AMBERLITE® resin IRC-748 is used for post-reaction purification to remove unreacted reagents .
Suzuki-Miyaura Cross-Coupling
The 2-position of the thieno[2,3-d]pyrimidine core can undergo palladium-catalyzed cross-coupling with boronic acids to introduce aryl or heteroaryl groups.
Mechanism :
-
A palladium catalyst (e.g., Pd(PPh3)4) facilitates oxidative addition of the halogenated thienopyrimidine, transmetallation with the boronic acid, and reductive elimination to form the C–C bond.
Key Findings :
-
Suzuki coupling tolerates electron-withdrawing and electron-donating substituents on the boronic acid .
-
Post-reaction purification involves recirculating filtration through activated carbon to remove residual palladium .
Functionalization of the Piperazine Ring
The secondary amines in the piperazine ring undergo alkylation, acylation, or arylation to generate derivatives.
Mechanism :
-
Alkylation proceeds via SN2 displacement, while acylation involves nucleophilic attack on the carbonyl carbon.
Key Findings :
Oxidation and Reduction Reactions
The methyl group on the thienopyrimidine ring and the piperazine nitrogen can undergo redox transformations.
Mechanism :
-
Oxidation converts the methyl group to a carboxylic acid via radical intermediates.
-
Reduction of N-oxides restores the tertiary amine using Zn/HCl.
Key Findings :
Heterocyclization Reactions
The compound participates in multicomponent reactions to form fused heterocycles.
| Reaction | Conditions | Reagents | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Aza-Wittig cyclization | EtONa, THF, 25°C | Aromatic isocyanate | 1,4-Bis[triazolo[4,5-d]pyrimidin-7(6H)-one]piperazine | 74–93% |
Mechanism :
-
The aza-Wittig reaction generates carbodiimide intermediates, which cyclize with piperazine derivatives to form guanidine precursors. Subsequent heterocyclization yields triazolopyrimidines .
Key Findings :
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves coupling a substituted thieno[2,3-d]pyrimidine core with a piperazine derivative. For example, intermediates like 6-methylthieno[2,3-d]pyrimidin-4-amine can react with piperazine under nucleophilic aromatic substitution conditions. Optimization includes controlling temperature (e.g., 80–100°C), solvent selection (e.g., DMF or DCM), and catalytic bases (e.g., K₂CO₃) to enhance yield . Purification via column chromatography (e.g., silica gel, 5–10% MeOH in DCM) is critical for isolating the product .
Q. How can the purity and structural integrity of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine be validated?
- Answer : Use a combination of analytical techniques:
- HPLC/LC-MS : To assess purity (>95%) and confirm molecular weight.
- NMR (¹H/¹³C) : To verify substitution patterns (e.g., methyl group at position 6 of the thienopyrimidine ring, piperazine linkage at position 4) .
- X-ray crystallography : For unambiguous confirmation of the 3D structure if crystalline forms are obtainable .
Q. What are the known biological activities of structurally related piperazine-thienopyrimidine hybrids?
- Answer : Analogous compounds exhibit antitumor (e.g., PD-1/PD-L1 inhibition), antimicrobial, and anti-inflammatory activities. For instance, PROTAC conjugates with piperazine-thienopyrimidine scaffolds show kinase inhibition (e.g., JAK1, TRK) . Mechanistic studies often involve enzyme inhibition assays (e.g., IC₅₀ determination) and cell viability assays (e.g., MTT on cancer cell lines) .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on the antitumor efficacy of piperazine-thienopyrimidine derivatives across different studies?
- Answer : Discrepancies may arise from variations in cell models (e.g., solid tumors vs. hematological cancers), dosing protocols, or off-target effects. A systematic approach includes:
- Dose-response profiling : Compare IC₅₀ values across multiple cell lines.
- Target engagement assays : Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets (e.g., kinases).
- Metabolic stability tests : Assess compound degradation in liver microsomes to rule out pharmacokinetic variability .
Q. What strategies are recommended for improving the blood-brain barrier (BBB) penetration of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine in neurological applications?
- Answer : Structural modifications to enhance lipophilicity (e.g., logP optimization via methyl/fluoro substitutions) and reduce hydrogen bond donors (e.g., ≤2). In vitro BBB models (e.g., MDCK-MDR1 permeability assays) and in vivo imaging (e.g., PET with radiolabeled analogs) can validate improvements .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for kinase targets?
- Answer : Focus on key regions:
- Thienopyrimidine core : Modifications at position 2 (e.g., pyrazole or triazole substituents) improve kinase selectivity.
- Piperazine linker : Introducing bulky groups (e.g., 4-fluorophenyl) reduces off-target binding.
- Methyl group at position 6 : Optimizes steric hindrance for target binding pockets. Computational docking (e.g., AutoDock Vina) and kinase profiling panels (e.g., Eurofins KinaseProfiler) are essential tools .
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound in inflammatory disorders?
- Answer : Prefer murine models of inflammation:
- Collagen-induced arthritis (CIA) : For rheumatoid arthritis.
- DSS-induced colitis : For inflammatory bowel disease.
- Dose regimens : Oral administration (10–50 mg/kg/day) with biomarkers (e.g., TNF-α, IL-6) monitored via ELISA. Include toxicity assessments (e.g., liver/kidney function tests) .
Methodological Considerations
Q. How should researchers address stability issues during long-term storage of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine?
- Answer : Store under inert atmosphere (argon) at −20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks. Degradation products (e.g., oxidized thiophene rings) can be identified via LC-MS/MS .
Q. What are the best practices for scaling up synthesis without compromising yield?
- Answer : Use flow chemistry for hazardous steps (e.g., nitration), and replace chromatographic purification with crystallization (e.g., ethanol/water mixtures). Process analytical technology (PAT) tools like FTIR monitoring ensure reaction consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
